molecular formula C25H23IN6 B1139309 ortho-iodoHoechst 33258 CAS No. 158013-41-3

ortho-iodoHoechst 33258

Cat. No.: B1139309
CAS No.: 158013-41-3
M. Wt: 534.39
InChI Key:
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Description

Ortho-iodoHoechst 33258 is an iodinated DNA-binding bibenzimidazole compound. It is a cell dye used for DNA quantitation and sensitizes DNA and cells to ultraviolet A (UVA) light. This compound is part of the Hoechst series of fluorescent dyes, which are known for their ability to bind to the minor groove of DNA, particularly in adenine-thymine (A/T)-rich regions .

Scientific Research Applications

Ortho-iodoHoechst 33258 has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe for DNA quantitation and analysis.

    Biology: Employed in cell biology for staining DNA in live or fixed cells, facilitating the study of cell cycle and apoptosis.

    Medicine: Utilized in medical research to study DNA interactions and cellular responses to DNA damage.

    Industry: Applied in biotechnology and pharmaceutical industries for DNA quantitation and quality control

Mechanism of Action

Hoechst binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double strand DNA significantly enhances fluorescence intensity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ortho-iodoHoechst 33258 involves the iodination of Hoechst 33258. The process typically includes the following steps:

    Starting Material: Hoechst 33258.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Ortho-iodoHoechst 33258 primarily undergoes substitution reactions due to the presence of the iodine atom. The compound can also participate in:

    Oxidation: Under specific conditions, the iodine atom can be oxidized.

    Reduction: The iodine atom can be reduced to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can be used to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .

Comparison with Similar Compounds

Similar Compounds

    Hoechst 33258: The parent compound, which lacks the iodine atom.

    Hoechst 33342: Another member of the Hoechst series, known for its higher cell permeability.

    DAPI (4’,6-diamidino-2-phenylindole): A widely used DNA-binding dye with similar applications.

Uniqueness

Ortho-iodoHoechst 33258 is unique due to the presence of the iodine atom, which enhances its ability to sensitize DNA and cells to UVA light. This property makes it particularly useful for studies involving DNA damage and repair mechanisms .

Properties

IUPAC Name

2-(2-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)17-7-9-21-23(15-17)29-24(27-21)16-6-8-20-22(14-16)30-25(28-20)18-4-2-3-5-19(18)26/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHARKYRPCGBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23IN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935844
Record name 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158013-41-3
Record name Orthoiodohoechst
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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